7-bromo-1,1-dimethyl-1,2,3,4-tetrahydronaphthalene
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Overview
Description
7-bromo-1,1-dimethyl-1,2,3,4-tetrahydronaphthalene is an organic compound with the molecular formula C12H15Br It is a derivative of tetrahydronaphthalene, where a bromine atom is substituted at the 7th position and two methyl groups are attached to the first carbon atom
Scientific Research Applications
7-bromo-1,1-dimethyl-1,2,3,4-tetrahydronaphthalene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-bromo-1,1-dimethyl-1,2,3,4-tetrahydronaphthalene can be achieved through several methods. One common approach involves the bromination of 1,1-dimethyl-1,2,3,4-tetrahydronaphthalene using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is typically carried out in an inert solvent like carbon tetrachloride or chloroform at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar bromination reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the product can be achieved through distillation or recrystallization techniques.
Chemical Reactions Analysis
Types of Reactions
7-bromo-1,1-dimethyl-1,2,3,4-tetrahydronaphthalene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction Reactions: The bromine atom can be reduced to form the corresponding hydrocarbon.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C).
Major Products Formed
Substitution: Formation of 7-hydroxy-1,1-dimethyl-1,2,3,4-tetrahydronaphthalene.
Oxidation: Formation of 7-bromo-1,1-dimethyl-1,2,3,4-tetrahydronaphthalen-2-one.
Reduction: Formation of 1,1-dimethyl-1,2,3,4-tetrahydronaphthalene.
Mechanism of Action
The mechanism of action of 7-bromo-1,1-dimethyl-1,2,3,4-tetrahydronaphthalene involves its interaction with specific molecular targets. The bromine atom can participate in electrophilic aromatic substitution reactions, while the dimethyl groups can influence the compound’s steric and electronic properties. These interactions can affect various biochemical pathways and cellular processes, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
1,1-dimethyl-1,2,3,4-tetrahydronaphthalene: Lacks the bromine atom, making it less reactive in substitution reactions.
7-chloro-1,1-dimethyl-1,2,3,4-tetrahydronaphthalene: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and properties.
7-bromo-1,1,4,4-tetramethyl-1,2,3,4-tetrahydronaphthalene: Contains additional methyl groups, affecting its steric and electronic characteristics.
Uniqueness
7-bromo-1,1-dimethyl-1,2,3,4-tetrahydronaphthalene is unique due to the presence of both bromine and dimethyl groups, which confer distinct reactivity and properties compared to its analogs. This makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
98453-58-8 |
---|---|
Molecular Formula |
C12H15Br |
Molecular Weight |
239.2 |
Purity |
95 |
Origin of Product |
United States |
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